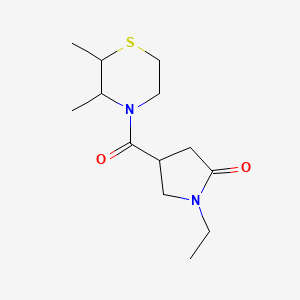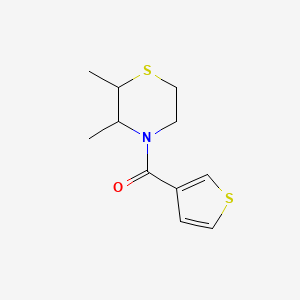![molecular formula C15H21NO2S B7594065 (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the inhibition of enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. This leads to a decrease in the activity of these enzymes, which in turn affects various physiological processes. For example, the inhibition of tyrosinase leads to a decrease in the production of melanin, which is beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone are dependent on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, which is beneficial in the treatment of glaucoma. Similarly, the inhibition of cholinesterase leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
The future directions for the research on (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone include the development of more potent and selective inhibitors of enzymes, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases. Additionally, its use as a tool in chemical biology and drug discovery can also be explored.
Conclusion:
In conclusion, (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, and its biochemical and physiological effects are dependent on the enzyme that it inhibits. While it has advantages and limitations for lab experiments, its future directions include the development of more potent and selective inhibitors, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the reaction between 2-(methoxymethyl)phenylboronic acid and 2,3-dimethylthiomorpholine-4-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high amount of the desired product.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and glaucoma.
Eigenschaften
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-7-5-4-6-13(14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSQVZWXLJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=CC=C2COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)


![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)

